4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline
Overview
Description
4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H6Cl2F3N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Biochemical Pathways
It is known that the compound is often used as a reagent in organic synthesis, such as in the synthesis of fluoroborate . This suggests that it may interact with biochemical pathways related to fluoroborate metabolism.
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This suggests that its bioavailability may be influenced by these properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline. For instance, the compound should be operated in a well-ventilated environment to avoid inhaling dust or gas . Additionally, it is relatively stable at room temperature, but should avoid contact with strong oxidants or strong acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline typically involves the introduction of chlorine, methyl, and trifluoromethyl groups onto the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, methylation, and trifluoromethylation, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can undergo coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoline derivative .
Scientific Research Applications
4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-2-(trifluoromethyl)quinoline: Similar structure but lacks the methyl group at the 8-position.
8-Methylquinoline: Lacks the chlorine and trifluoromethyl groups.
Trifluoromethylquinoline: Lacks the chlorine and methyl groups.
Uniqueness
4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline is unique due to the combination of chlorine, methyl, and trifluoromethyl groups on the quinoline ring. This unique substitution pattern imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N/c1-5-7(12)3-2-6-8(13)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBAMMZWGCMDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656308 | |
Record name | 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887350-78-9 | |
Record name | 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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